
4-Methyl-2-phenylpent-3-en-2-amine
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Overview
Description
4-Methyl-2-phenylpent-3-en-2-amine is a chemical compound with the molecular formula C12H17N and a molecular weight of 175.27 g/mol . . This compound is characterized by its unique structure, which includes a phenyl group attached to a pentenamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenylpent-3-en-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a phenylacetone derivative with a suitable amine source. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-phenylpent-3-en-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
4-Methyl-2-phenylpent-3-en-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenylpent-3-en-2-amine involves its interaction with specific molecular targets and pathways. It is known to act on the central nervous system by modulating neurotransmitter release and uptake. The compound may interact with receptors such as dopamine and serotonin receptors, influencing their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylmethcathinone (Mephedrone): Similar in structure but with different pharmacological properties.
2-Phenyl-2-(methylamino)cyclohexanone (Methoxetamine): Shares some structural features but differs in its mechanism of action.
3,4-Methylenedioxymethamphetamine (MDMA): Although structurally different, it shares some similarities in its effects on the central nervous system.
Uniqueness
4-Methyl-2-phenylpent-3-en-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Biological Activity
4-Methyl-2-phenylpent-3-en-2-amine is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant research findings.
Chemical Structure and Synthesis
This compound possesses a distinctive structure characterized by a pentene chain with a methyl and phenyl substituent. The synthesis typically involves the alkylation of phenylacetone derivatives with amines under controlled conditions, often utilizing solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for enhanced yields.
Synthetic Route Overview
Step | Description |
---|---|
1 | Alkylation of phenylacetone derivative with an amine |
2 | Use of solvents (ethanol/methanol) |
3 | Catalysis with Pd/C for reaction facilitation |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the central nervous system. It is known to modulate the release and uptake of neurotransmitters, particularly dopamine and serotonin, which can influence various physiological processes.
Interaction with Receptors
The compound exhibits affinity for several receptors, including:
- Dopamine receptors: Potentially affecting mood and reward pathways.
- Serotonin receptors: Implicated in mood regulation and anxiety modulation.
Biological Activity Studies
Research has indicated that this compound may have various biological effects, including:
Case Study: Neuropharmacological Evaluation
A study focusing on the neuropharmacological effects of this compound revealed significant modulation of serotonin levels in animal models, suggesting potential antidepressant-like effects. The compound was administered at varying doses, demonstrating dose-dependent activity.
Comparative Analysis
When compared to structurally similar compounds, such as 4-Methylmethcathinone (Mephedrone) and Methoxetamine, this compound exhibits distinct pharmacological profiles. While Mephedrone is known for its stimulant effects, 4-Methyl-2-phenylpent-3-en-2-amines' action appears more aligned with mood modulation through serotonergic pathways.
Similar Compounds Comparison
Compound | Structure Similarity | Primary Effects |
---|---|---|
4-Methylmethcathinone | Similar backbone | Stimulant effects |
Methoxetamine | Similar structural features | Dissociative effects |
4-Methyl-2-phenylpent-3-en-2-amines | Distinct configuration | Mood modulation |
Research Applications
4-Methyl-2-phenylpent-3-en-2-amines' unique properties make it a candidate for further research in various fields:
- Medicinal Chemistry: As a precursor for synthesizing novel compounds with enhanced biological activities.
- Pharmacology: To explore its therapeutic potential in treating mood disorders and other CNS-related conditions.
Properties
IUPAC Name |
4-methyl-2-phenylpent-3-en-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10(2)9-12(3,13)11-7-5-4-6-8-11/h4-9H,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTLASOSHTXGDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(C)(C1=CC=CC=C1)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2091073-64-0 |
Source
|
Record name | 4-methyl-2-phenylpent-3-en-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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